3,5-Dimethylcyclohexane-1-carbonitrile
Overview
Description
3,5-Dimethylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C9H15N It is a derivative of cyclohexane, where two methyl groups are attached to the 3rd and 5th carbon atoms, and a carbonitrile group is attached to the 1st carbon atom
Scientific Research Applications
3,5-Dimethylcyclohexane-1-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethylcyclohexane-1-carbonitrile is not specified in the search results. Its applications in various fields suggest that it may have diverse mechanisms of action depending on the context.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylcyclohexane-1-carbonitrile typically involves the alkylation of cyclohexanone followed by the introduction of the nitrile group. One common method is the reaction of 3,5-dimethylcyclohexanone with a suitable nitrile source under acidic or basic conditions. The reaction conditions often include the use of catalysts and specific temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylcyclohexane-1-carbonitrile: This compound has a similar structure but with both methyl groups attached to the 3rd carbon atom.
Cyclohexane-1-carbonitrile: A simpler derivative with only a nitrile group attached to the cyclohexane ring.
Uniqueness
3,5-Dimethylcyclohexane-1-carbonitrile is unique due to the specific positioning of the methyl groups, which can influence its chemical properties and reactivity. This structural variation can lead to different physical and chemical behaviors compared to its similar compounds.
Properties
IUPAC Name |
3,5-dimethylcyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-7-3-8(2)5-9(4-7)6-10/h7-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZCNMKKLFSZFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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